molecular formula C28H39F3N4O10S2 B608090 INCB 3284 dimesylate CAS No. 887401-93-6

INCB 3284 dimesylate

Cat. No. B608090
M. Wt: 712.7532
InChI Key: PNPNUHKICDECDH-FBLZNNLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

INCB 3284 dimesylate is a potent, selective, and orally bioavailable human CCR2 antagonist . It inhibits monocyte chemoattractant protein-1 binding to hCCR2 with an IC50 of 3.7 nM . It can be used in the research of acute liver failure .


Molecular Structure Analysis

The empirical formula of INCB 3284 dimesylate is C26H31F3N4O4 · 2CH4O3 . Its molecular weight is 648.63 . The IUPAC name is N - [2- [ [ (3 R )-1- [4-hydroxy-4- (6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3- (trifluoromethyl)benzamide;methanesulfonic acid .


Physical And Chemical Properties Analysis

INCB 3284 dimesylate is soluble to 100 mM in water and to 100 mM in DMSO . It is stored at -20°C . The color is off-white .

Scientific Research Applications

INCB 3284 dimesylate is a potent, selective, and orally bioavailable hCCR2 antagonist . It exhibits potent antagonism against monocyte chemoattractant molecule binding to hCCR2 and chemotaxis activity . The IC50 values are 3.7 and 4.7 nM respectively . It also displays weak hERG activity and inhibits the hERG potassium current with an IC50 of 84 μM .

The specific scientific field of application for INCB 3284 dimesylate is pharmacology , specifically in the study of chemokine receptors . Chemokine receptors play a crucial role in the immune response, and antagonists like INCB 3284 dimesylate can help to understand their function and potentially develop new therapeutic strategies.

The compound is typically used in in vitro studies to investigate its antagonistic effects . The methods of application or experimental procedures often involve treating cells with the compound and then measuring the effects on chemotaxis or other cellular responses .

As for the results or outcomes obtained, INCB 3284 dimesylate has been found to significantly reduce the pERK1/2 to tERK1/2 ratio, as well as G-protein signaling pathway activity and proinflammatory cytokine production in cortex lysates from mice administered with azoxymethane .

INCB 3284 dimesylate is a potent, selective, and orally bioavailable human CCR2 antagonist . It has been used in various research applications. Here are some additional applications:

  • Acute Liver Failure Research

    • Application : INCB 3284 dimesylate has been used in the research of acute liver failure . Acute liver failure is a rapid loss of liver function, often in someone without liver problems. It’s a medical emergency that requires hospitalization.
    • Method : In animal models, INCB 3284 dimesylate is administered to investigate its effects on liver damage and microglia activation .
    • Results : INCB 3284 dimesylate has been found to reduce liver damage and decrease microglia activation in treated mice .
  • Chemokine Receptor Antagonist Research

    • Application : INCB 3284 dimesylate is used as a chemokine receptor antagonist . Chemokine receptors play a crucial role in the immune response, and antagonists like INCB 3284 dimesylate can help to understand their function and potentially develop new therapeutic strategies.
    • Method : The compound is typically used in in vitro studies to investigate its antagonistic effects . The methods often involve treating cells with the compound and then measuring the effects on chemotaxis or other cellular responses .
    • Results : INCB 3284 dimesylate has been found to exhibit potent antagonism against monocyte chemoattractant molecule binding to hCCR2 and chemotaxis activity .

INCB 3284 dimesylate is a potent, selective, and orally bioavailable human CCR2 antagonist . Here are some additional applications:

  • Acute Liver Failure Research

    • Application : INCB 3284 dimesylate has been used in the research of acute liver failure . Acute liver failure is a rapid loss of liver function, often in someone without liver problems. It’s a medical emergency that requires hospitalization.
    • Method : In animal models, INCB 3284 dimesylate is administered to investigate its effects on liver damage and microglia activation .
    • Results : INCB 3284 dimesylate has been found to reduce liver damage and decrease microglia activation in treated mice .
  • Chemokine Receptor Antagonist Research

    • Application : INCB 3284 dimesylate is used as a chemokine receptor antagonist . Chemokine receptors play a crucial role in the immune response, and antagonists like INCB 3284 dimesylate can help to understand their function and potentially develop new therapeutic strategies.
    • Method : The compound is typically used in in vitro studies to investigate its antagonistic effects . The methods often involve treating cells with the compound and then measuring the effects on chemotaxis or other cellular responses .
    • Results : INCB 3284 dimesylate has been found to exhibit potent antagonism against monocyte chemoattractant molecule binding to hCCR2 and chemotaxis activity .

Safety And Hazards

INCB 3284 dimesylate is labeled with standard handling toxicity . It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator . It should be kept away from drains, water courses, or the soil .

Future Directions

While INCB 3284 dimesylate has shown promise in the research of acute liver failure , more research is needed to fully understand its potential applications and long-term effects.

properties

IUPAC Name

N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31F3N4O4.2CH4O3S/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29;2*1-5(2,3)4/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34);2*1H3,(H,2,3,4)/t20-,21?,25?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPNUHKICDECDH-SEBNIYPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39F3N4O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470463
Record name INCB 3284 dimesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

INCB 3284 dimesylate

CAS RN

887401-93-6
Record name INCB-3284 dimesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887401936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INCB 3284 dimesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INCB-3284 DIMESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ET5U3KG6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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